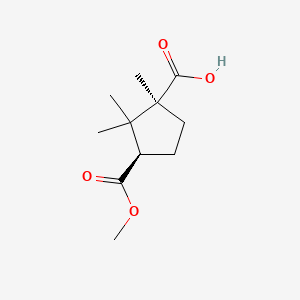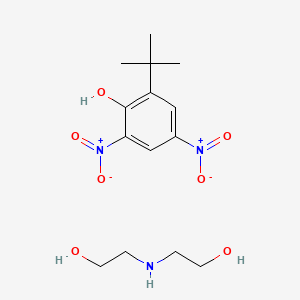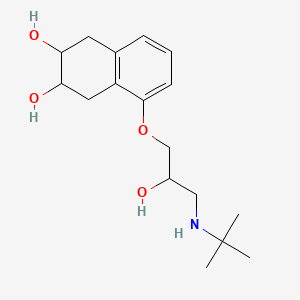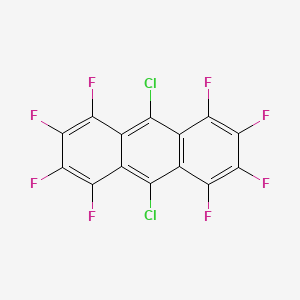
9,10-Dichlorooctafluoroanthracene
概要
説明
9,10-Dichlorooctafluoroanthracene is a chemical compound with the molecular formula C14Cl2F8 and a molecular weight of 391.04 g/mol . It is a derivative of anthracene, where the hydrogen atoms at positions 9 and 10 are replaced by chlorine atoms, and the remaining hydrogen atoms are replaced by fluorine atoms. This compound is known for its use in the synthesis of n-type organic semiconductors .
準備方法
9,10-Dichlorooctafluoroanthracene can be synthesized from commercially available tetrafluorophthalic acid through an optimized solution-phase route . The synthetic route involves the reaction of tetrafluorophthalic acid with phenylphosphonic dichloride under nitrogen sparging conditions, followed by further reactions to introduce the chlorine and fluorine atoms at the desired positions . The reaction conditions typically involve the use of solvents such as acetonitrile and the application of cyclic voltammetry for monitoring the reaction progress .
化学反応の分析
9,10-Dichlorooctafluoroanthracene undergoes various types of chemical reactions, including substitution reactions. One notable reaction is the Suzuki-Miyaura coupling, where the compound reacts with phenylboronic acid under modified conditions to produce octafluoro-9,10-diphenylanthracene . Common reagents used in these reactions include phenylboronic acid and palladium catalysts. The major products formed from these reactions are typically derivatives of anthracene with different substituents at the 9 and 10 positions .
科学的研究の応用
9,10-Dichlorooctafluoroanthracene has several scientific research applications, particularly in the field of organic electronics. It is used as a building block for n-type organic semiconductors, which are essential components in the development of electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) . The compound’s ability to stabilize the lowest unoccupied molecular orbital (LUMO) energy level and exhibit extended π-stacking makes it an efficient material for electron transport in solid-state devices .
作用機序
The mechanism by which 9,10-Dichlorooctafluoroanthracene exerts its effects is primarily related to its electronic properties. The compound’s structure allows for efficient electron transport due to the stabilization of the LUMO energy level and the extended π-stacking interactions . These properties facilitate the movement of electrons through the material, making it suitable for use in electronic devices .
類似化合物との比較
9,10-Dichlorooctafluoroanthracene can be compared with other similar compounds such as 1,2,3,4,5,6,7,8-octafluoroanthracene and 9,10-dibromooctafluoroanthracene . While these compounds also exhibit fluorine substitution, this compound is unique due to the presence of chlorine atoms at the 9 and 10 positions, which contribute to its distinct electronic properties and reactivity . Other similar compounds include 9,10-diiodoanthracene and 9,10-diphenylanthracene .
特性
IUPAC Name |
9,10-dichloro-1,2,3,4,5,6,7,8-octafluoroanthracene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14Cl2F8/c15-5-1-2(8(18)12(22)11(21)7(1)17)6(16)4-3(5)9(19)13(23)14(24)10(4)20 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLRAWFMOWCSBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(=C(C(=C1F)F)F)F)C(=C3C(=C2Cl)C(=C(C(=C3F)F)F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14Cl2F8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219724-46-6 | |
| Record name | 219724-46-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 9,10-dichlorooctafluoroanthracene considered a promising building block for n-type organic semiconductors?
A: this compound (1) possesses several characteristics favorable for n-type organic semiconductor applications. Firstly, it can be readily functionalized via palladium-catalyzed cross-coupling reactions with aryl boronic acids and terminal alkynes. [] This versatility allows for the synthesis of diverse derivatives like 9,10-diaryloctafluoroanthracenes and 9,10-dialkynyloctafluoroanthracenes, enabling the fine-tuning of electronic properties. [] Secondly, these derivatives exhibit stabilized LUMO energy levels, crucial for efficient electron transport in solid-state devices. [, ] For instance, octafluoro-9,10-di(thiophen-2-yl)anthracene exhibits a LUMO energy level of -3.27 eV relative to vacuum, demonstrating its potential as an n-type material. [] Lastly, X-ray crystallographic analysis of derivatives like octafluoro-9,10-bis[(trimethylsilyl)ethynyl]anthracene reveals a solid-state structure that mimics the packing of columnar liquid crystals, further enhancing electron transport. []
Q2: How does the structure of this compound derivatives influence their electronic properties?
A: Introducing different substituents at the 9,10 positions of the octafluoroanthracene core significantly impacts the electronic properties of the resulting derivatives. For example, incorporating electron-rich thiophene units in octafluoro-9,10-di(thiophen-2-yl)anthracene leads to donor-acceptor character and a stabilized LUMO energy level. [] In contrast, attaching alkynyl groups results in extended π-conjugation, further influencing the LUMO energy level and packing arrangement in the solid state. [] This structural tunability makes this compound a versatile platform for tailoring the electronic properties of n-type organic semiconductors.
Q3: Can this compound be used to generate clustered transition metal carbonyl cations?
A: Yes, this compound (anthraceneHal) can act as an effective deelectronator for synthesizing clustered transition metal carbonyl cations. [] Its radical cation, with a half-wave potential (E1/2) of 1.42 V vs. Fc0/+, can deelectronate trimetal dodecacarbonyls (M3(CO)12, where M = Ru, Os) under a CO atmosphere. [] This reaction leads to the formation of structurally characterized cluster salts [M3(CO)14]2+([WCA]−)2, featuring a linear M3 chain. [] The success of this approach highlights the potential of this compound as a powerful tool in inorganic synthesis.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


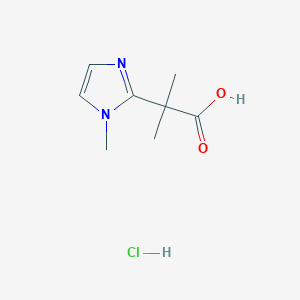

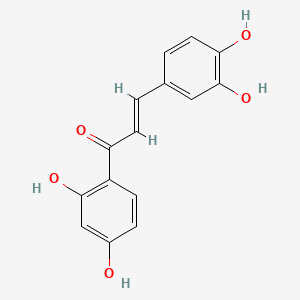
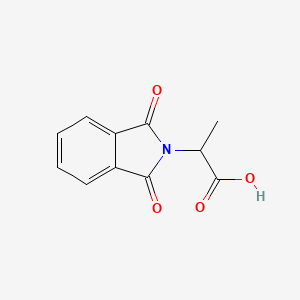



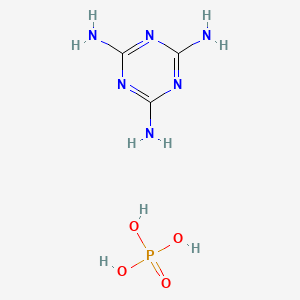
![2-[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B3421526.png)

